molecular formula C11H10ClN3O2S B7853310 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide

Cat. No.: B7853310
M. Wt: 283.73 g/mol
InChI Key: OJYHCWWJRPYOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide is a complex organic compound with a molecular formula of C11H10ClN3O2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chloro group. The next step involves the formation of the methoxy linkage, which connects the thiazole ring to the benzene ring. Finally, the carboximidamide group is introduced, and the hydroxy group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include thionyl chloride for chlorination, methanol for methoxylation, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based molecules share structural similarities.

    Chlorinated compounds: Similar compounds include chlorothiazoles and chlorobenzenes.

Uniqueness

What sets 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-2-7(4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHCWWJRPYOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.